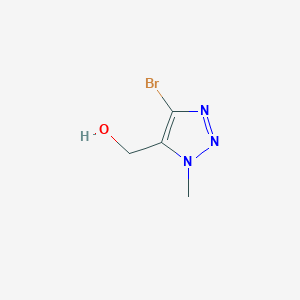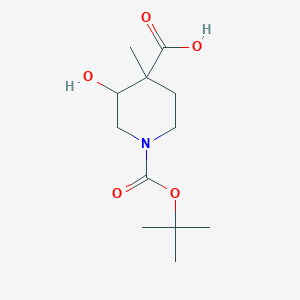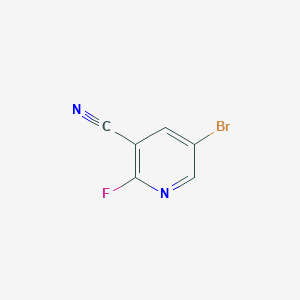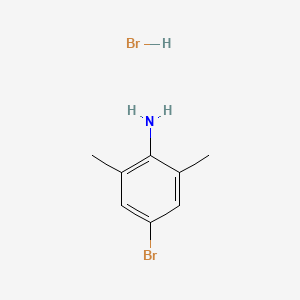![molecular formula C13H8ClN3O B1382118 (2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone CAS No. 1597421-45-8](/img/structure/B1382118.png)
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone
Descripción general
Descripción
“(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone” is a compound that belongs to the class of organic compounds known as phenylpyridines . It has a CAS Number of 1597421-45-8 and a molecular formula of C13H8ClN3O .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring linked to a pyrrolopyridine ring through a methanone group . The InChI code for this compound is 1S/C16H14ClN3O/c1-10(2)20-9-13(12-8-18-5-4-14(12)20)16(21)11-3-6-19-15(17)7-11/h3-10H,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.68 . Unfortunately, the search results do not provide specific information about its density, boiling point, melting point, or flash point .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal and molecular structure of related compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications. For instance, Lakshminarayana et al. (2009) analyzed the crystal structure of a compound with a similar structure, highlighting its intermolecular hydrogen bond interactions. This type of study is fundamental for understanding the molecular interactions and potential applications in material science and pharmaceuticals (Lakshminarayana et al., 2009).
Chemical Synthesis and Analysis
Various research efforts have focused on the synthesis of chemically related compounds and their subsequent characterization. Bawa et al. (2010) synthesized a compound through condensation, with its structure established based on various spectroscopic data. Such studies are crucial for the development of new chemical entities with potential applications in various fields, including pharmaceuticals (Bawa et al., 2010).
Isomorphous Structures and Exchange Rules
The study of isomorphous structures provides significant insights into the substituent effects and molecular properties. Swamy et al. (2013) discussed how certain structures obey the chlorine-methyl exchange rule, which is crucial for understanding the chemical behavior and potential reactivity of such compounds (Swamy et al., 2013).
Análisis Bioquímico
Biochemical Properties
(2-Chloropyridin-4-yl)(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with stress-activated serine/threonine-protein kinases, which are involved in cytokine production, endocytosis, and cell migration . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are responsible for collagen production in liver fibrosis . This inhibition is achieved through the modulation of specific signaling pathways that regulate gene expression related to collagen synthesis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis . This inhibition results in decreased collagen production, which is beneficial in conditions such as liver fibrosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of collagen synthesis, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits collagen synthesis without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver cells. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in the synthesis and degradation of collagen . These interactions influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target biomolecules effectively.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-(1H-pyrrolo[3,2-c]pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-12-5-8(1-4-16-12)13(18)10-7-17-11-2-3-15-6-9(10)11/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDWGLMCDKEGEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)C2=CNC3=C2C=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
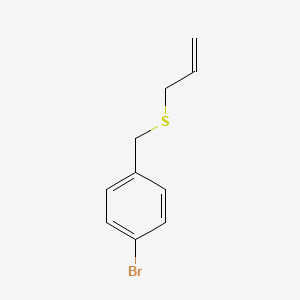

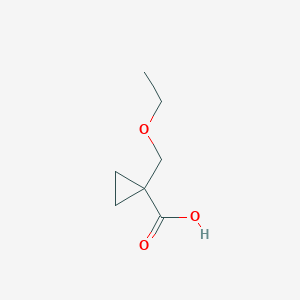

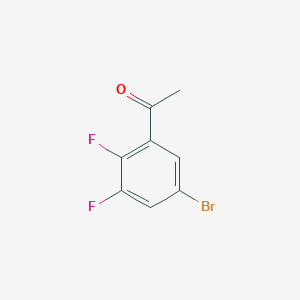
![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)
![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)
